molecular formula C10H13NO2 B3000186 5-(3-Pyridinyl)pentanoic acid CAS No. 36599-14-1

5-(3-Pyridinyl)pentanoic acid

Cat. No. B3000186
CAS RN: 36599-14-1
M. Wt: 179.219
InChI Key: LURDQLDPBFMVFX-UHFFFAOYSA-N
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Description

5-(3-Pyridinyl)pentanoic acid is a chemical compound with the molecular formula C10H13NO2 . It has a molecular weight of 179.22 . The compound is solid in its physical form .


Synthesis Analysis

The synthesis of 5-(3-Pyridinyl)pentanoic acid involves several steps. For instance, one method involves the use of sodium hydroxide at ambient temperature for 1 hour . Another method involves heating at 150°C for 3 hours . Multi-step reactions with 2 to 4 steps have also been reported .


Molecular Structure Analysis

The InChI code for 5-(3-Pyridinyl)pentanoic acid is 1S/C10H13NO2/c12-10(13)6-2-1-4-9-5-3-7-11-8-9/h3,5,7-8H,1-2,4,6H2,(H,12,13) . This indicates the specific arrangement of atoms in the molecule.


Physical And Chemical Properties Analysis

5-(3-Pyridinyl)pentanoic acid is a solid compound . It has a molecular weight of 179.22 .

Relevant Papers Several papers have been published on the synthesis and properties of 5-(3-Pyridinyl)pentanoic acid . These papers provide valuable insights into the compound’s reactivity, synthesis methods, and potential applications .

Scientific Research Applications

Thromboxane A2 Synthetase Inhibition and Prostaglandin Endoperoxide Receptor Blockade

One significant application of 5-(3-Pyridinyl)pentanoic acid derivatives is in the field of thromboxane A2 synthetase inhibition and thromboxane A2/prostaglandin endoperoxide receptor blockade. Studies have demonstrated that compounds like R 68 070, which includes 5-(3-Pyridinyl)pentanoic acid, exhibit pharmacological effects in vivo and ex vivo. These compounds show promising results in inhibiting platelet aggregation and thrombosis, which could be beneficial in cardiovascular diseases (Clerck et al., 1989).

Metal Complexation and Coordination Chemistry

Another application of 5-(3-Pyridinyl)pentanoic acid derivatives is in coordination chemistry, particularly in creating metal complexes. A study reported the synthesis of a ligand involving a 5-(3-Pyridinyl)pentanoic acid derivative for complexation with cobalt (II) compounds. Such complexes have potential applications in materials science and catalysis (Huxel & Klingele, 2015).

Chemical Synthesis and Modification

The compound has also been used in chemical synthesis processes. For instance, in the synthesis of antibiotic pyridomycin, the natural (2R,3S,4S)-4-amino-3-hydroxy-2-methyl-5-(3-pyridyl)pentanoic acid was synthesized, highlighting the compound's role in the creation of pharmaceuticals (Kinoshita & Mariyama, 1975).

Biotransformation Studies

5-(3-Pyridinyl)pentanoic acid derivatives have also been studied in the context of biotransformation. One such study investigated the biotransformation of Trichoderma metabolites, where derivatives of 5-(3-Pyridinyl)pentanoic acid were identified as transformation products (Cooney et al., 1997).

Biosensor Development

This compound is also used in biosensor development. Novel functionalized pyrroles containing 5-(3-Pyridinyl)pentanoic acid were synthesized for constructing gene sensors. Such sensors have potential applications in biotechnology and medical diagnostics (Peng et al., 2007).

Environmental and Material Science Applications

In environmental and material science, the compound has been used in studies related to adsorption processes and catalyst development. For example, the adsorption of pentanoic acid on surfaces and its role in catalysis has been explored (Martinotto et al., 2017).

properties

IUPAC Name

5-pyridin-3-ylpentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c12-10(13)6-2-1-4-9-5-3-7-11-8-9/h3,5,7-8H,1-2,4,6H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LURDQLDPBFMVFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-Pyridinyl)pentanoic acid

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